molecular formula C8H14Br2N2OS B2947389 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide CAS No. 92504-83-1

4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide

Cat. No.: B2947389
CAS No.: 92504-83-1
M. Wt: 346.08
InChI Key: DBHSNFKJBLDSOC-UHFFFAOYSA-N
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Description

The compound “4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide” has a CAS Number of 92504-83-1 . It has a molecular weight of 346.09 and its IUPAC name is this compound . The InChI code for this compound is 1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8 (13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H .


Molecular Structure Analysis

The molecular structure of this compound involves a morpholine ring attached to a 1,3-thiazol-2-yl group via a bromomethyl bridge . The presence of both nitrogen and sulfur in the heterocyclic rings may contribute to the compound’s reactivity and potential biological activity.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide is involved in a variety of chemical syntheses and reactions, demonstrating its versatility in organic chemistry. For example, it has been used in the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones through reactions with ethyl bromoacetate and ethyl 2-bromopropionate. This process showcases its utility in creating cyclic derivatives with potential for further chemical modification and exploration in various fields of chemistry (Jagodziński, Wesołowska, & Sośnicki, 2000). Additionally, its derivatives have been synthesized for applications in inhibiting chalcopyrite aqueous oxidation, indicating its role in corrosion inhibition and potentially in the mining and metals industry (Chirita, Duinea, Sarbu, Birsa, Baibarac, Sava, & Matei, 2020).

Antimicrobial Activities

Compounds derived from this compound have shown promising antimicrobial activities. The synthesis of linezolid-like molecules and evaluation of their antimicrobial activities highlights the potential of these derivatives as antibacterial agents. The study revealed that these compounds exhibit good antitubercular activities, suggesting their potential use in developing treatments for bacterial infections, particularly tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Inhibition of Phosphoinositide 3-Kinase

Further research into the applications of this compound derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This discovery opens up avenues for the development of new therapeutic agents targeting PI3K, which plays a critical role in various cellular processes, including growth, proliferation, and survival. Such inhibitors have potential applications in the treatment of cancer and other diseases where PI3K signaling is dysregulated (Alexander, Balasundaram, Batchelor, et al., 2008).

Antioxidant Activities

Compounds containing this compound have also been explored for their antioxidant properties. For instance, bromophenols derived from red algae, containing similar structural motifs, have demonstrated potent antioxidant activity in both biochemical and cellular assays. These findings suggest the potential of such compounds in developing antioxidant therapies, which could mitigate oxidative stress-related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHSNFKJBLDSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NCC(S2)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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